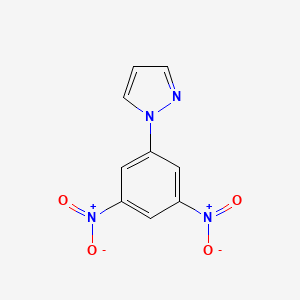![molecular formula C18H15NO5 B11480004 (2E)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-6-hydroxy-1,2-dihydro-3H-indol-3-one](/img/structure/B11480004.png)
(2E)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-6-hydroxy-1,2-dihydro-3H-indol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1H-INDOL-3-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxy groups, a hydroxy group, and an indole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1H-INDOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate indole derivative under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pH, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1H-INDOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-2-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1H-INDOL-3-ONE is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound has shown potential in modulating various biochemical pathways. It is studied for its interactions with enzymes and receptors, providing insights into cellular processes and signaling.
Medicine
In medicine, (2E)-2-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1H-INDOL-3-ONE is investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
Industrially, this compound is used in the development of advanced materials and pharmaceuticals. Its chemical properties make it suitable for applications in material science and drug formulation.
Wirkmechanismus
The mechanism of action of (2E)-2-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1H-INDOL-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity and influence signaling pathways, leading to various biological effects. For example, it may inhibit oxidative enzymes, reducing oxidative stress and inflammation in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one
- (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one
Uniqueness
Compared to similar compounds, (2E)-2-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1H-INDOL-3-ONE stands out due to its indole core and the presence of both methoxy and hydroxy groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H15NO5 |
|---|---|
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
(2E)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-6-hydroxy-1H-indol-3-one |
InChI |
InChI=1S/C18H15NO5/c1-23-16-6-3-10(7-17(16)24-2)15(21)9-14-18(22)12-5-4-11(20)8-13(12)19-14/h3-9,19-20H,1-2H3/b14-9+ |
InChI-Schlüssel |
RXJVXNVMGRPXJE-NTEUORMPSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/2\C(=O)C3=C(N2)C=C(C=C3)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C=C2C(=O)C3=C(N2)C=C(C=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11479923.png)
![diethyl (2E)-2-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11479926.png)
![3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11479929.png)
![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-1-(4-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11479932.png)
![6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11479935.png)

![Imidazo[1,2-a]pyridine-2-methanamine, 6-methyl-N-phenyl-](/img/structure/B11479956.png)

![7-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11479958.png)
![2-[4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11479964.png)
![1h-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2h)-dione, 2-(3-chlorophenyl)tetrahydro-](/img/structure/B11479967.png)
![Benzimidazo[2,1-a]phthalazin-10-amine](/img/structure/B11479968.png)
![8-(2,4-dichlorophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11479981.png)
![Isopropyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B11479989.png)
